Azido-PEG3-SS-PEG3-azide
Overview
Description
Azido-PEG3-SS-PEG3-azide is a polyethylene glycol (PEG) linker containing two terminal azide moieties and a cleavable disulfide bond. This compound is widely used in various scientific research applications due to its unique chemical properties, including its ability to undergo copper-catalyzed Click Chemistry reactions and its hydrophilic nature, which increases its solubility in aqueous media .
Mechanism of Action
Target of Action
Azido-PEG3-SS-PEG3-azide is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis targeting chimeras (PROTACs) . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups .
Mode of Action
The compound contains two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .
Biochemical Pathways
The compound is involved in the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . The azide group reacts with alkynes to form a stable triazole linkage .
Pharmacokinetics
The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of a stable triazole linkage with target molecules . This facilitates the introduction of the compound into the alkyne modified system of interest . In the context of PROTACs, this leads to the selective degradation of target proteins .
Action Environment
The reaction of the azide group with alkynes to form a stable triazole linkage is bioorthogonal . . This suggests that the compound’s action, efficacy, and stability are likely to be influenced by the presence of biological systems that contain alkynes, DBCO, or BCN groups.
Biochemical Analysis
Biochemical Properties
Azido-PEG3-SS-PEG3-azide plays a crucial role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its stability and degradation. The disulfide bond in the compound can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent . This property is important for its function in the synthesis of PROTACs .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As a biochemical tool used in the synthesis of PROTACs, its dosage effects would likely be related to the concentration of the resulting PROTAC and its efficacy in degrading the target protein .
Metabolic Pathways
This compound is involved in the synthesis of PROTACs . The metabolic pathways associated with this compound would therefore be related to the metabolism of the resulting PROTAC and its target protein .
Transport and Distribution
Given its role in the synthesis of PROTACs, it is likely that it is transported and distributed in a manner that facilitates its interaction with the target protein and the E3 ubiquitin ligase .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the nature of the target protein and the E3 ubiquitin ligase in the resulting PROTAC . Its localization could therefore vary depending on the specific PROTAC being synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-SS-PEG3-azide is synthesized through a series of chemical reactions involving the introduction of azide groups and the formation of a disulfide bond. The synthetic route typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor to form PEG3.
Disulfide Bond Formation: The formation of the disulfide bond is carried out using thiol-containing reagents under oxidative conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch processes, with stringent quality control measures in place to monitor the purity and yield.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-SS-PEG3-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide groups can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes, DBCO, and BCN.
Reduction Reactions: The disulfide bond can be cleaved via reduction reactions using reagents such as dithiothreitol (DTT).
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Reduction: Dithiothreitol (DTT) is a common reducing agent used to cleave the disulfide bond.
Major Products Formed
Triazole Linkages: Formed during CuAAC reactions.
Cleaved PEG Fragments: Resulting from the reduction of the disulfide bond.
Scientific Research Applications
Azido-PEG3-SS-PEG3-azide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-SS-NHS: Another PEG-based linker with similar properties but different functional groups.
Azido-PEG3-biotin: A biotinylated version used for labeling and detection purposes.
Uniqueness
Azido-PEG3-SS-PEG3-azide stands out due to its dual azide groups and cleavable disulfide bond, providing both stability and flexibility in chemical modifications. Its hydrophilic nature enhances its solubility, making it suitable for a wide range of applications in aqueous environments .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZMZORLYBGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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